Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]-
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Overview
Description
Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]- is a complex organic compound with a molecular formula of C11H13N3O4 . This compound is characterized by its aromatic ring structure, which is substituted with various functional groups, including an amino group, a carboxylic acid group, and an amide linkage. It is a derivative of benzoic acid and is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]- can be achieved through a one-pot method. This involves the reaction of 2-aminobenzoic acid with oxalyl chloride, followed by the addition of 2-aminoethylamine . The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves a base-promoted aerobic cascade reaction. This method is efficient and environmentally friendly, providing high yields and good substrate universality . The process involves the formation of multiple bonds in a sequential manner, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nitric acid (HNO3), halogens (Cl2, Br2).
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]- can be compared with other similar compounds, such as 2-aminobenzoic acid and its derivatives . These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of functional groups in benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]- imparts distinct chemical and biological properties, making it a valuable compound for various applications .
List of Similar Compounds
- 2-Aminobenzoic acid
- 2-Amino-5-chlorobenzoic acid
- 2-Aminobenzamide
Properties
CAS No. |
499769-07-2 |
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Molecular Formula |
C11H13N3O4 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
2-[[2-(2-aminoethylamino)-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C11H13N3O4/c12-5-6-13-9(15)10(16)14-8-4-2-1-3-7(8)11(17)18/h1-4H,5-6,12H2,(H,13,15)(H,14,16)(H,17,18) |
InChI Key |
DLUZGYBTILZKED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NCCN |
Origin of Product |
United States |
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